3-(2-Ethylphenyl)-3-hydroxypropanoic acid

Catalog No.
S14151914
CAS No.
M.F
C11H14O3
M. Wt
194.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(2-Ethylphenyl)-3-hydroxypropanoic acid

Product Name

3-(2-Ethylphenyl)-3-hydroxypropanoic acid

IUPAC Name

3-(2-ethylphenyl)-3-hydroxypropanoic acid

Molecular Formula

C11H14O3

Molecular Weight

194.23 g/mol

InChI

InChI=1S/C11H14O3/c1-2-8-5-3-4-6-9(8)10(12)7-11(13)14/h3-6,10,12H,2,7H2,1H3,(H,13,14)

InChI Key

ZOGHAXZHQAGLFQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1C(CC(=O)O)O

3-(2-Ethylphenyl)-3-hydroxypropanoic acid is a compound characterized by a hydroxypropanoic acid structure with an ethylphenyl substituent at the 3-position. This compound features a chiral center, which contributes to its potential biological activity. The molecular formula is C11H14O3C_{11}H_{14}O_3, and it possesses both acidic and alcoholic functional groups, making it of interest in various chemical and biological contexts.

The reactivity of 3-(2-Ethylphenyl)-3-hydroxypropanoic acid is influenced by its functional groups. Typical reactions may include:

  • Esterification: The carboxylic acid group can react with alcohols to form esters.
  • Reduction: The carbonyl group can be reduced to alcohols using reducing agents like lithium aluminum hydride.
  • Decarboxylation: Under certain conditions, the carboxylic acid may lose carbon dioxide, leading to the formation of alkenes.

These reactions highlight the versatility of this compound in synthetic organic chemistry.

Research indicates that 3-(2-Ethylphenyl)-3-hydroxypropanoic acid may exhibit various biological activities, including:

  • Antioxidant Properties: The presence of the hydroxy group can contribute to radical scavenging abilities.
  • Anti-inflammatory Effects: Compounds with similar structures have shown potential in modulating inflammatory pathways.
  • Metabolic Regulation: Interactions with metabolic enzymes could influence pathways related to energy metabolism.

These properties suggest its potential as a lead compound in drug development.

Synthesis of 3-(2-Ethylphenyl)-3-hydroxypropanoic acid can be achieved through several methods:

  • From Ethylbenzene Derivatives:
    • Starting from 2-ethylphenol, the synthesis can involve alkylation or acylation reactions followed by hydrolysis to introduce the hydroxypropanoic acid moiety.
  • Using Grignard Reagents:
    • A Grignard reaction can be performed with ethylbenzene derivatives and appropriate carbonyl compounds to yield the desired hydroxypropanoic acid.
  • Direct Hydrolysis:
    • Hydrolysis of esters derived from 2-ethylphenol and propanoic acid can also yield the target compound.

Each method has its own advantages regarding yield and purity, which are critical for industrial applications.

3-(2-Ethylphenyl)-3-hydroxypropanoic acid finds applications in various fields:

  • Pharmaceuticals: Its biological activity makes it a candidate for drug development, particularly in anti-inflammatory and antioxidant formulations.
  • Agriculture: Potential use as a plant growth regulator due to its metabolic effects.
  • Cosmetics: Its antioxidant properties may be beneficial in skincare formulations aimed at reducing oxidative stress on the skin.

Studies focusing on the interactions of 3-(2-Ethylphenyl)-3-hydroxypropanoic acid with biological targets have shown that it may bind to specific enzymes or receptors, influencing their activity. This binding can modulate metabolic pathways, making it a valuable compound for further pharmacological research. Understanding these interactions is critical for elucidating its mechanism of action and potential therapeutic benefits.

Several compounds share structural similarities with 3-(2-Ethylphenyl)-3-hydroxypropanoic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructure SimilarityUnique Features
3-(4-Methylphenyl)-3-hydroxypropanoic acidSimilar hydroxypropanoic structureMethyl substitution affects lipophilicity
2-Amino-3-(2-ethylphenyl)-3-hydroxypropanoic acidContains an amino groupPotentially enhanced biological activity
2-(3-Ethylphenyl)-3,3-difluoro-2-hydroxypropanoic acidDifluoromethyl substitutionEnhanced metabolic stability

These compounds illustrate variations in functional groups that can significantly influence their chemical behavior and biological activity, making 3-(2-Ethylphenyl)-3-hydroxypropanoic acid unique in its specific properties and applications.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

194.094294304 g/mol

Monoisotopic Mass

194.094294304 g/mol

Heavy Atom Count

14

Dates

Modify: 2024-08-10

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